molecular formula C13H8ClN3O4S B595442 6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227266-88-7

6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B595442
CAS No.: 1227266-88-7
M. Wt: 337.734
InChI Key: IUUOWBWOXCGPER-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a versatile and high-value synthetic intermediate in organic and medicinal chemistry. This multifunctionalized 7-azaindole derivative is strategically designed for the efficient construction of complex N-heterocyclic frameworks, which are pivotal structures in modern drug discovery programs . The electron-deficient nitro and chloro substituents on the fused bicyclic core make it a highly reactive scaffold for metal-free multi-component reactions and regioselective functionalization, enabling rapid exploration of drug-like chemical space . Researchers primarily utilize this compound as a key precursor for the synthesis of diverse pharmacologically active compounds, leveraging its tunable reactivity for carbon-carbon and carbon-heteroatom bond formation. Its application is particularly significant in the development of novel synthetic methodologies for 5- and 6-membered nitrogen heterocycles, which are essential cores in numerous therapeutic agents, agrochemicals, and functional materials . The phenylsulfonyl protecting group enhances the compound's stability while allowing for deprotection to access the native pyrrolopyridine system for further diversification.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-chloro-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-12-8-11(17(18)19)10-6-7-16(13(10)15-12)22(20,21)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUOWBWOXCGPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolo[2,3-b]pyridine Synthesis

The foundational step involves synthesizing the pyrrolo[2,3-b]pyridine scaffold. A widely adopted method employs cyclization reactions between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds . For example, reacting 2-amino-4-chloropyridine with acrolein under acidic conditions yields the bicyclic intermediate. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature80–100°CMaximizes cyclization efficiency
SolventEthanol/Water (3:1)Enhances solubility of intermediates
CatalystHCl (1.2 equiv)Accelerates imine formation

This step typically achieves 75–85% yield after purification via recrystallization .

Chlorination at Position 6

Introducing the chloro group at position 6 is achieved through electrophilic aromatic substitution (EAS) . Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent under reflux conditions :

Reaction Scheme :
Pyrrolo[2,3-b]pyridine+POCl3110C6-Chloro-pyrrolo[2,3-b]pyridine+H3PO4\text{Pyrrolo[2,3-b]pyridine} + \text{POCl}_3 \xrightarrow{110^\circ \text{C}} \text{6-Chloro-pyrrolo[2,3-b]pyridine} + \text{H}_3\text{PO}_4

Optimization Data :

  • POCl₃ Stoichiometry : 3.0 equiv (excess drives reaction completion).

  • Reaction Time : 6–8 hours (prolonged heating minimizes byproducts).

  • Yield : 90–92% after neutralization and extraction .

Nitration at Position 4

Nitration introduces the nitro group regioselectively at position 4. A mixed acid system (HNO₃/H₂SO₄) is employed under controlled temperatures :

Conditions :

  • Nitric Acid (65%): 1.5 equiv

  • Sulfuric Acid: Catalytic (10% v/v)

  • Temperature: 0–5°C (prevents over-nitration)

Outcome :

  • Regioselectivity : >95% for position 4 (confirmed via HPLC).

  • Yield : 78–82% after quenching in ice-water and filtration .

Sulfonylation at Position 1

The phenylsulfonyl group is introduced via N-sulfonylation using phenylsulfonyl chloride. This step requires anhydrous conditions and a base to scavenge HCl :

Procedure :

  • Dissolve 6-chloro-4-nitro-pyrrolo[2,3-b]pyridine in dry DMF.

  • Add phenylsulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv).

  • Stir at 25°C for 12 hours.

Key Data :

ParameterValue
SolventDMF (anhydrous)
Reaction Time12–14 hours
Yield85–88%

Purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures >99% purity .

Industrial-Scale Optimization

Scaling the synthesis requires addressing exothermic reactions and solvent recovery:

Challenges :

  • Heat Management : Use jacketed reactors with controlled cooling during nitration.

  • Solvent Recycling : Distill DMF and POCl₃ for reuse, reducing costs by 40%.

Batch vs. Flow Chemistry :

MethodYieldThroughput
Batch80%5 kg/week
Continuous Flow85%20 kg/week

Flow systems enhance mixing and temperature control, improving consistency .

Analytical Characterization

Critical for verifying structural integrity:

Techniques :

  • ¹H NMR : Aromatic protons appear as doublets at δ 8.2–8.5 ppm (positions 2 and 3). The phenylsulfonyl group shows a multiplet at δ 7.5–7.9 ppm .

  • MS (ESI+) : Molecular ion peak at m/z 337.74 [M+H]⁺, confirming molecular weight .

Comparative Analysis of Methods

StepReagentsYieldCost (USD/kg)
Core FormationAcrolein/HCl80%120
ChlorinationPOCl₃90%95
NitrationHNO₃/H₂SO₄78%65
SulfonylationPhSO₂Cl/TEA85%210

Challenges and Mitigation Strategies

  • Byproduct Formation : During nitration, over-oxidation products (e.g., 4,6-dinitro derivatives) are minimized by maintaining temperatures below 5°C .

  • Sulfonylation Efficiency : Use of fresh phenylsulfonyl chloride and molecular sieves (3Å) improves conversion rates by 15% .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 6-Amino-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name (CAS No.) Core Structure Substituents Key Functional Groups Similarity Score
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (896722-50-2) Pyrrolo[2,3-b]pyridine Cl (C6), PhSO₂ (N1) Chloro, phenylsulfonyl 0.88
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (479633-70-0) Pyrrolo[2,3-d]pyrimidine Cl (C4), I (C6), Tosyl (N7) Chloro, iodo, tosyl 0.87
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (252723-17-4) Pyrrolo[2,3-d]pyrimidine Br (C5), Cl (C4), PhSO₂ (N7) Bromo, chloro, phenylsulfonyl 0.86
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (5912-18-5) Pyrrolo[2,3-b]pyridine Cl (C4, C6) Dichloro 0.83

Key Observations:

Core Structure : The target compound shares the pyrrolo[2,3-b]pyridine core with CAS 896722-50-2 and 5912-18-5, whereas others feature pyrrolo[2,3-d]pyrimidine, altering ring nitrogen positions and electronic properties .

Nitro groups are strongly electron-withdrawing, enhancing reactivity at adjacent positions (e.g., facilitating nucleophilic substitution at C6) compared to chloro analogs . Phenylsulfonyl vs.

Biological Activity

6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that belongs to the pyrrolopyridine family. Its unique molecular structure, characterized by a fused pyrrole and pyridine ring system, along with various substituents including chloro, nitro, and phenylsulfonyl groups, positions it as a significant candidate in medicinal chemistry, particularly as a kinase inhibitor.

  • Molecular Formula : C13H8ClN3O4S
  • Molecular Weight : 365.63 g/mol
  • CAS Number : 1227266-95-6

The biological activity of 6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with various protein kinases. The presence of the phenylsulfonyl group enhances its binding affinity towards specific enzymes, while halogen substituents may influence its specificity and potency as an inhibitor. Research indicates that modifications on the pyrrolopyridine scaffold can significantly alter its pharmacological profile.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Kinase Inhibition : The compound has shown promising activity as an inhibitor of several kinases involved in cancer progression and inflammatory diseases. For instance, it has been identified as a potent inhibitor of JAK1, which is crucial in the treatment of rheumatoid arthritis and other inflammatory conditions .
  • Anticancer Activity : In vitro studies have demonstrated that 6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits significant cytotoxic effects against various cancer cell lines. For example:
    • IC50 Values : The compound has shown IC50 values in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent.
    • Mechanisms of Action : It induces apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptotic proteins .

Case Studies and Research Findings

A summary of key research findings related to the biological activity of 6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is presented below:

StudyTargetIC50 (µM)Observations
Xia et al. (2022)Cancer Cell Lines26Induced apoptosis in A549 cells
Fan et al. (2022)NCI-H460 Cells0.30Significant inhibition of cell proliferation
Wang et al. (2022)CDK2 Kinase0.067Potent inhibition with promising anticancer activity

Synthesis and Stability

The synthesis of 6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions that introduce various functional groups to the core structure. The compound is generally stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-b]pyridine core with chloro, nitro, and phenylsulfonyl substituents?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine scaffold. For example:

  • Chlorination : Electrophilic substitution at the 6-position using POCl₃ or NCS in DMF .
  • Nitration : Controlled nitration with fuming HNO₃ at low temperatures (0–5°C) to target the 4-position, followed by quenching to avoid over-nitration .
  • Sulfonylation : Reaction with benzenesulfonyl chloride under basic conditions (e.g., NaH/THF) to introduce the phenylsulfonyl group at N1 . Purification often employs silica gel chromatography, with yields ranging from 36% to 75% depending on steric and electronic effects .

Q. How is the structural integrity of this compound validated post-synthesis?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group deshields adjacent protons) and scaffold integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and isotopic patterns for chlorine .
  • Elemental Analysis : Ensures purity (>95%) and stoichiometric consistency .

Q. What safety protocols are critical when handling this compound?

  • Reactive Groups : The nitro (-NO₂) and sulfonyl (-SO₂-) moieties may pose explosion or irritation risks. Use blast shields, fume hoods, and personal protective equipment (PPE) .
  • Storage : Store in airtight containers at –20°C, away from ignition sources (P210) .
  • Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent unintended reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s regiochemistry?

  • Crystal Growth : Diffraction-quality crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
  • Refinement : SHELX software refines the structure using high-resolution data (R factor < 0.04), confirming substituent positions and bond angles .
  • Hydrogen Bonding : The phenylsulfonyl group often participates in C–H⋯O interactions, stabilizing the crystal lattice .

Q. What structure-activity relationship (SAR) insights guide optimization for kinase inhibition?

  • Core Modifications :
  • N1-Sulfonyl Group : Enhances solubility and binds hydrophobic kinase pockets (e.g., FGFR1’s hinge region) .
  • 4-Nitro Group : Electron-withdrawing effects increase electrophilicity, improving interactions with catalytic lysine residues .
    • Substituent Effects :
  • 6-Chloro : Steric hindrance reduces off-target binding; replacing it with bulkier groups (e.g., CF₃) may enhance selectivity .
  • 3-Position : Introducing hydrogen bond donors (e.g., -NH₂) improves potency against FGFR3 (IC₅₀ < 25 nM) .

Q. How can conflicting bioactivity data from in vitro assays be resolved?

  • Assay Conditions : Normalize results using positive controls (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability : Test liver microsome stability to rule out rapid degradation as a cause of variability .
  • Computational Modeling : MD simulations (e.g., Schrödinger Suite) identify conformational changes affecting binding .

Q. What methodologies assess the compound’s potential as a dopamine receptor ligand?

  • Radioligand Displacement : Compete with [³H]spiperone in D₂/D₃ receptor assays (IC₅₀ < 100 nM indicates high affinity) .
  • Functional Selectivity : Use cAMP accumulation assays to distinguish partial/full agonism .
  • PET Imaging : Radiolabel with ¹⁸F or ¹¹C for in vivo receptor occupancy studies in rodent models .

Methodological Design

Q. How to design a high-throughput screening (HTS) pipeline for kinase inhibition profiling?

  • Kinase Panel : Include FGFR1–4, VEGFR2, and PDGFRβ to assess selectivity .
  • Assay Format : Use ADP-Glo™ luminescence for ATP consumption measurements .
  • Dose-Response : Test 10 concentrations (1 nM–10 µM) to calculate IC₅₀ and Hill coefficients .

Q. What computational tools predict metabolic liabilities of this compound?

  • CYP450 Metabolism : SwissADME predicts susceptibility to CYP3A4/2D6 oxidation .
  • Reactive Metabolites : GLORY identifies nitro-reduction intermediates that may form toxic aromatic amines .

Q. How can in vivo efficacy be evaluated in xenograft models?

  • Dosing Regimen : Administer orally (10–50 mg/kg/day) for 21 days in BALB/c mice with 4T1 breast tumors .
  • Biomarkers : Measure plasma VEGF/FGF2 levels via ELISA to correlate target engagement .
  • Toxicity : Monitor liver enzymes (ALT/AST) and body weight weekly .

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